2-Azido-N-[(naphthalen-1-yl)methyl]acetamide
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Overview
Description
2-Azido-N-[(naphthalen-1-yl)methyl]acetamide is an organic compound that features an azido group (-N₃) and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-[(naphthalen-1-yl)methyl]acetamide typically involves the reaction of naphthalen-1-ylmethylamine with chloroacetyl chloride to form N-[(naphthalen-1-yl)methyl]acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-[(naphthalen-1-yl)methyl]acetamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts, such as Cu(OAc)₂, in a mixture of t-BuOH and H₂O at room temperature.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products
Triazoles: Formed through cycloaddition reactions.
Substituted Amides: Formed through substitution reactions.
Scientific Research Applications
2-Azido-N-[(naphthalen-1-yl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azido-N-[(naphthalen-1-yl)methyl]acetamide primarily involves its ability to undergo cycloaddition reactions to form triazoles. These triazoles can interact with biological targets, such as enzymes, by mimicking natural substrates or inhibitors . The azido group also allows for further functionalization, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azido-N-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A triazole derivative with a naphthalene moiety.
Uniqueness
2-Azido-N-[(naphthalen-1-yl)methyl]acetamide is unique due to its combination of an azido group and a naphthalene moiety, which allows for versatile chemical reactivity and potential biological activity .
Properties
CAS No. |
595606-99-8 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-azido-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C13H12N4O/c14-17-16-9-13(18)15-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,18) |
InChI Key |
YXYBPNCZEURSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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